molecular formula C6H3BrFIO B12081435 4-Bromo-2-fluoro-5-iodophenol CAS No. 530141-45-8

4-Bromo-2-fluoro-5-iodophenol

Cat. No.: B12081435
CAS No.: 530141-45-8
M. Wt: 316.89 g/mol
InChI Key: DNETUGBNNNHJCR-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodophenol is an organohalogen compound with the molecular formula C6H3BrFIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring. It is a valuable intermediate in organic synthesis due to its unique reactivity and the presence of multiple halogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-iodophenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common method involves the sequential halogenation of phenol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Halogenating agents like bromine, iodine, and fluorine under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-iodophenol involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-iodophenol is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties compared to other halogenated phenols. This makes it a valuable intermediate in various synthetic applications and research studies .

Properties

CAS No.

530141-45-8

Molecular Formula

C6H3BrFIO

Molecular Weight

316.89 g/mol

IUPAC Name

4-bromo-2-fluoro-5-iodophenol

InChI

InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H

InChI Key

DNETUGBNNNHJCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Br)F)O

Origin of Product

United States

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